molecular formula C22H18N2O5 B3542373 4-nitrobenzyl 4-[(4-methylbenzoyl)amino]benzoate

4-nitrobenzyl 4-[(4-methylbenzoyl)amino]benzoate

Cat. No.: B3542373
M. Wt: 390.4 g/mol
InChI Key: KEHBDLMRSZHVFH-UHFFFAOYSA-N
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Description

The compound “4-nitrobenzyl 4-[(4-methylbenzoyl)amino]benzoate” is a complex organic molecule that contains several functional groups. These include a nitro group (-NO2), a benzyl group (C6H5CH2-), an amide group (-CONH-), and a benzoate group (-COOC6H5). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a possible starting material could be 4-nitrobenzyl alcohol, which could be reacted with 4-methylbenzoyl chloride to introduce the amide group. The resulting compound could then be esterified with benzoic acid to introduce the benzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The nitro group is a strong electron-withdrawing group, which would affect the electron density in the aromatic rings and could influence the compound’s reactivity .


Chemical Reactions Analysis

As for the types of chemical reactions this compound could undergo, the nitro group could be reduced to an amine group, the amide group could participate in hydrolysis or condensation reactions, and the ester group could undergo hydrolysis or transesterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro, amide, and ester groups could enhance its polarity, potentially making it more soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the conditions under which it’s handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. If it’s a novel compound, initial studies might focus on fully characterizing its physical and chemical properties, studying its reactivity, and determining potential uses .

Properties

IUPAC Name

(4-nitrophenyl)methyl 4-[(4-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-15-2-6-17(7-3-15)21(25)23-19-10-8-18(9-11-19)22(26)29-14-16-4-12-20(13-5-16)24(27)28/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHBDLMRSZHVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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